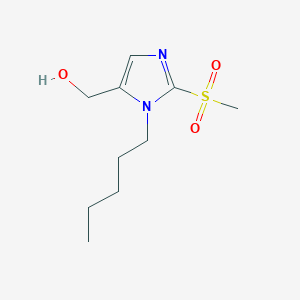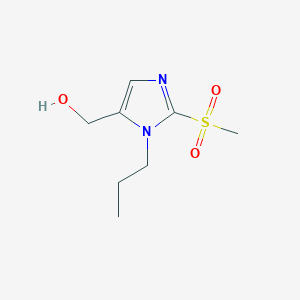
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, also known as CMI, is a synthetic compound that has been used in a variety of scientific research applications. CMI has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mechanism of Action
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol works by binding to certain receptors in the body, such as G-protein coupled receptors (GPCRs). When (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol binds to these receptors, it triggers a cascade of biochemical events that can lead to changes in cell signaling pathways, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which can have an effect on mood and behavior. (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can have an effect on inflammation and pain. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have an effect on the production of certain hormones, such as cortisol, which can have an effect on stress levels.
Advantages and Limitations for Lab Experiments
The use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is non-toxic and has a low potential for side effects. However, there are some limitations to the use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments. For example, it is not very soluble in organic solvents and can be difficult to purify. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is not very stable in acidic environments and can be easily degraded.
Future Directions
There are several potential future directions for research using (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, such as its effects on inflammation and pain. Additionally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in drug delivery systems. Finally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in the development of new drugs and therapies.
Synthesis Methods
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is typically synthesized through a two-step process. The first step involves the reaction of cyclohexyl-2-methanesulfonyl chloride with 1H-imidazole-5-methanol in an aqueous solution. This reaction produces the cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, which is then isolated and dried. In the second step, the isolated (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is reacted with a base, such as sodium hydroxide, to produce the final product.
Scientific Research Applications
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as the effects of certain hormones on cellular metabolism. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used to study the effects of certain toxins on the liver and other organs.
properties
IUPAC Name |
(3-cyclohexyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-17(15,16)11-12-7-10(8-14)13(11)9-5-3-2-4-6-9/h7,9,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBJOPIDBVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)